14,14-dimethyl-12-oxo-10-(thiophen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid
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Overview
Description
14,14-dimethyl-12-oxo-10-(thiophen-2-yl)-2,9-diazatricyclo[9400^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid is a complex organic compound that features a benzodiazepine core fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,14-dimethyl-12-oxo-10-(thiophen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazepine core, followed by the introduction of the thiophene ring through a series of coupling reactions. Common reagents used in these steps include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
14,14-dimethyl-12-oxo-10-(thiophen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzodiazepine core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
14,14-dimethyl-12-oxo-10-(thiophen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as light-emitting diodes (LEDs) and organic semiconductors.
Mechanism of Action
The mechanism of action of 14,14-dimethyl-12-oxo-10-(thiophen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene sulfoxides and thiophene sulfones.
Benzodiazepine Derivatives: Compounds such as diazepam and lorazepam.
Uniqueness
The uniqueness of 14,14-dimethyl-12-oxo-10-(thiophen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid lies in its combined structural features of both thiophene and benzodiazepine, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and material science.
Biological Activity
14,14-Dimethyl-12-oxo-10-(thiophen-2-yl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6-tetraene-5-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic compounds. Its unique structure, featuring multiple functional groups and a bicyclic framework, suggests potential biological activities that warrant investigation.
- Molecular Formula : C22H21FN2O3
- Molecular Weight : 380.41 g/mol
- CAS Number : 1024514-99-5
Biological Activity Overview
Research into the biological activities of compounds with similar structures indicates a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of thiophene and diazatricyclo components is particularly noteworthy as they are often associated with significant biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiophene and diazatricyclo frameworks. For instance:
- Mechanism of Action : Compounds with similar scaffolds have been shown to inhibit cancer cell proliferation by interfering with specific signaling pathways involved in cell cycle regulation and apoptosis.
- Case Study : A study demonstrated that derivatives of thiophene exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 5 to 20 µM depending on the specific derivative used .
Antimicrobial Activity
The antimicrobial properties of compounds featuring oxadiazole and thiadiazole derivatives are well-documented:
- Efficacy Against Pathogens : Compounds similar to 14,14-dimethyl derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro studies indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.1 µg/mL against resistant strains of Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Activity
Compounds with structural similarities have also been evaluated for their anti-inflammatory properties:
- Inflammation Models : In animal models of inflammation, certain derivatives reduced edema by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Quantitative Data : A study reported a significant reduction in paw edema in rats treated with a thiophene-containing compound compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and biological activity is crucial for the development of new therapeutics:
- Functional Groups : The presence of electron-withdrawing groups (like carboxylic acids) enhances solubility and bioavailability.
- Heterocycles : The incorporation of heterocycles such as thiophenes and diazines often enhances interaction with biological targets due to their ability to engage in π-stacking and hydrogen bonding.
Comparative Analysis Table
Property | Description |
---|---|
Molecular Weight | 380.41 g/mol |
Anticancer IC50 | 5 - 20 µM (varies by derivative) |
Antimicrobial MIC | ≤ 0.1 µg/mL for resistant strains |
Anti-inflammatory Efficacy | Significant reduction in edema (animal models) |
Properties
IUPAC Name |
9,9-dimethyl-7-oxo-6-thiophen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-20(2)9-14-17(15(23)10-20)18(16-4-3-7-26-16)22-12-6-5-11(19(24)25)8-13(12)21-14/h3-8,18,21-22H,9-10H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFOSWUCUUYCPSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)O)C4=CC=CS4)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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